molecular formula C13H17NO3 B12514921 Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate

Cat. No.: B12514921
M. Wt: 235.28 g/mol
InChI Key: OLPCTTHFIYQZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate is an organic compound with a complex structure that includes ester, amine, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with methyl phenylamine under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are often employed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-3-oxobutanoate: Similar structure but lacks the amine group.

    Methyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Phenyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate: Similar structure but with a phenyl ester.

Uniqueness

This compound is unique due to the presence of both ester and amine functional groups, which provide diverse reactivity and potential for various applications. Its specific structure allows for unique interactions in chemical and biological systems .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-methyl-3-(N-methylanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)10(2)12(15)14(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

OLPCTTHFIYQZMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.